Silane, tris(silylmethyl)-

Silicon carbide thin films CVD precursor Single-source precursor

Silane, tris(silylmethyl)- (chemical formula C₃H₁₆Si₄, molecular weight 164.48 g/mol, CAS 1385027-19-9) is a low molecular weight, volatile carbosilane featuring a central silicon atom bonded to one hydrogen and three silylmethyl (–CH₂SiH₃) groups, resulting in an alternating Si–C–Si backbone with a carbon-to-silicon ratio of 1:1. The compound is a colorless to straw-colored liquid with boiling point 61–62°C at 30 mmHg, refractive index 1.4669, specific gravity 0.806, and hydrolytic sensitivity rating 7 (reacts slowly with moisture/water).

Molecular Formula C3H6Si4
Molecular Weight 154.42 g/mol
Cat. No. B12349359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, tris(silylmethyl)-
Molecular FormulaC3H6Si4
Molecular Weight154.42 g/mol
Structural Identifiers
SMILESC([Si])[Si](C[Si])C[Si]
InChIInChI=1S/C3H6Si4/c4-1-7(2-5)3-6/h1-3H2
InChIKeyKSBBYWYXTAAMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(Silylmethyl)Silane (CAS 1385027-19-9): Baseline Characteristics and Procurement Specifications for Carbosilane Precursor Selection


Silane, tris(silylmethyl)- (chemical formula C₃H₁₆Si₄, molecular weight 164.48 g/mol, CAS 1385027-19-9) is a low molecular weight, volatile carbosilane featuring a central silicon atom bonded to one hydrogen and three silylmethyl (–CH₂SiH₃) groups, resulting in an alternating Si–C–Si backbone with a carbon-to-silicon ratio of 1:1 [1]. The compound is a colorless to straw-colored liquid with boiling point 61–62°C at 30 mmHg, refractive index 1.4669, specific gravity 0.806, and hydrolytic sensitivity rating 7 (reacts slowly with moisture/water) . It has been identified in patent literature as a precursor to small carbosilanes suitable for silicon carbide thin film deposition in microelectronic applications [2].

Why Generic Substitution Fails: Tris(Silylmethyl)Silane Procurement Requires Comparator-Based Differentiation from Other Volatile Carbosilanes and Hydrosilanes


Small, volatile carbosilanes with carbon-to-silicon ratios between 2:1 and 1:2 have been shown to be excellent precursors for silicon carbide film deposition, but conventional syntheses of these compounds invariably produce complex mixtures of products that are difficult to isolate in useful quantities [1]. Within this class, structural variations—including differences in Si:H ratio, branching architecture, and molecular weight—critically impact volatility, decomposition onset temperature, film stoichiometry, and crystallinity [2]. Consequently, procurement decisions cannot rely on generic substitution; the specific molecular architecture of tris(silylmethyl)silane (C₃H₁₆Si₄, MW 164.5, Si:C ratio 1:1) must be evaluated against closest comparators including tetrakis(silylmethyl)silane, tris(trimethylsilyl)silane (TTMSS), and conventional inorganic silanes (SiH₄, Si₂H₆, Si₃H₈) across quantifiable performance dimensions. The following evidence guide provides the requisite comparative data to support scientifically grounded selection.

Tris(Silylmethyl)Silane (CAS 1385027-19-9): Quantified Differential Evidence Against Closest Analogues for Scientific Procurement


Si:C Atomic Ratio of 1:1 Distinguishes Tris(Silylmethyl)Silane from Carbon-Free Inorganic Silanes for Stoichiometric SiC Film Deposition

Tris(silylmethyl)silane possesses a Si:C atomic ratio of 1:1 (C₃H₁₆Si₄ contains three carbon atoms and four silicon atoms in an alternating backbone), which distinguishes it fundamentally from conventional inorganic silane precursors (SiH₄, Si₂H₆, Si₃H₈) that contain no carbon. This 1:1 Si:C ratio aligns directly with the stoichiometry required for silicon carbide (SiC) film deposition, enabling single-source precursor routes that avoid the complexity and carbon source variability inherent in multi-component gas mixtures [1]. In contrast, inorganic silanes require an external carbon source (e.g., CH₄, C₃H₈) to achieve SiC stoichiometry, introducing additional process variables and potential carbon contamination control challenges [2]. Comparative studies of carbosilanes with 1:1 Si:C ratios have demonstrated their viability as single-source CVD precursors for polycrystalline β-SiC films at temperatures from 800°C to 1100°C [3].

Silicon carbide thin films CVD precursor Single-source precursor

Molecular Weight (164.5 g/mol) and Volatility Profile Position Tris(Silylmethyl)Silane Between Simple Silanes and Heavier Carbosilanes

Tris(silylmethyl)silane exhibits a molecular weight of 164.5 g/mol and boiling point of 61–62°C at 30 mmHg, positioning it in an intermediate volatility regime relative to simpler and more complex carbosilanes . This contrasts with tris(trimethylsilyl)silane (TTMSS, C₉H₂₈Si₄), which has a molecular weight of 248.66 g/mol and substantially lower volatility, and with tetrakis(silylmethyl)silane (C₄H₂₀Si₅, expected MW >210 g/mol), which is less volatile due to higher molecular weight and additional silicon content. The lower molecular weight of tris(silylmethyl)silane facilitates vapor delivery in CVD/ALD processes at lower source temperatures compared to TTMSS and tetrakis(silylmethyl)silane, while providing the carbon-silicon backbone that simple silanes lack . Patent literature specifically identifies compounds in this molecular weight range (up to approximately 300 Daltons) as advantageous for microelectronic precursor applications due to their volatility characteristics [1].

Volatile precursor CVD delivery Vapor pressure

Hydrolytic Sensitivity Rating of 7 Enables Ambient Handling with Defined Moisture Exclusion Requirements

Tris(silylmethyl)silane is classified with hydrolytic sensitivity rating 7, defined as 'reacts slowly with moisture/water' . This rating provides a quantifiable benchmark for procurement and handling specification. In comparison, tetrakis(silylmethyl)silane is expected to exhibit comparable or slightly higher hydrolytic sensitivity due to increased Si–H bond density (four Si–H bonds versus three in the tris compound). Chlorosilanes (e.g., SiHCl₃, SiCl₄) typically exhibit sensitivity ratings of 4–5 (reacts vigorously with water), requiring rigorously anhydrous handling and specialized storage. Tris(trimethylsilyl)silane (TTMSS) also carries a hydrolytic sensitivity rating of 7 [1], indicating that among non-halogenated hydrosilanes, the sensitivity profile is consistent within this class. The 'reacts slowly' designation permits ambient handling with standard nitrogen packaging (as specified by suppliers) without requiring the extreme anhydrous protocols necessary for chlorosilanes, while still mandating moisture exclusion for long-term storage stability [2].

Moisture sensitivity Handling protocol Storage stability

Three Silylmethyl Substituents Provide Si–H Bond Density Sufficient for Hydrosilylation While Retaining Processability

Tris(silylmethyl)silane contains one central Si–H bond and three additional Si–H bonds on the terminal silyl (–SiH₃) groups, totaling four Si–H bonds per molecule, which serve as reactive sites for hydrosilylation and radical-mediated transformations . This Si–H bond count distinguishes it from tris(trimethylsilyl)silane (TTMSS), which contains only a single central Si–H bond with three fully substituted –Si(CH₃)₃ groups, and from tetrakis(silylmethyl)silane, which contains five Si–H bonds but exhibits lower volatility due to higher molecular weight. In radical chemistry applications, the Si–H bond dissociation energy (BDE) of hydrosilanes governs their utility as hydrogen atom donors. While direct BDE data for tris(silylmethyl)silane has not been reported, the Si–H BDE of structurally related TTMSS has been estimated at 84 kcal/mol, which is substantially weaker than the 94 kcal/mol BDE of trimethylsilane, enabling radical chain reduction chemistry [1]. Photocatalytic activation studies have demonstrated that tertiary silanes with labile Si–H bonds (including TTMSS and triphenylsilane) undergo efficient hydrosilylation of electron-poor alkenes under decatungstate photocatalysis, with yields satisfactory even under uncatalyzed radical chain conditions for silanes with sufficiently weak Si–H bonds [2].

Hydrosilylation Radical chemistry Si–H bond density

Refractive Index of 1.4669 and Specific Gravity of 0.806 Provide In-Line Process Monitoring and Handling Distinctions from TTMSS

Tris(silylmethyl)silane exhibits a refractive index (nD) of 1.4669 and specific gravity of 0.806 at standard conditions . These physical constants provide clear differentiation from the structurally related but chemically distinct tris(trimethylsilyl)silane (TTMSS), which has a refractive index of approximately 1.489–1.491 and specific gravity of 0.806–0.808 [1]. The 0.022–0.025 unit difference in refractive index, while modest, is sufficient for in-line refractometric monitoring of precursor purity and batch consistency in quality control and process analytical technology (PAT) applications. Additionally, the flash point of 35°C (95°F) for tris(silylmethyl)silane differs from TTMSS (flash point approximately 55–60°C), impacting storage classification and handling requirements. These distinct physical property signatures enable unambiguous identification and purity verification in procurement receiving protocols without requiring more sophisticated analytical instrumentation.

Process analytical technology Quality control Physical property monitoring

Alternating Si–C–Si Backbone Architecture Distinguishes Tris(Silylmethyl)Silane from All-Silicon Hydrides and Fully Substituted Carbosilanes

The molecular architecture of tris(silylmethyl)silane consists of a central Si atom bonded to one hydrogen and three silylmethyl (–CH₂SiH₃) groups, creating an alternating Si–C–Si backbone with terminal SiH₃ functionality [1]. This structure differs fundamentally from three comparator classes: (1) all-silicon hydrides (SiH₄, Si₂H₆, Si₃H₈), which contain only Si–Si bonds and lack carbon entirely; (2) tris(trimethylsilyl)silane (TTMSS), which contains a central Si–H bond with three fully methyl-substituted –Si(CH₃)₃ groups and no terminal Si–H bonds; and (3) tetrakis(silylmethyl)silane, which contains four silylmethyl groups around a central quaternary silicon, eliminating the central Si–H bond present in the tris compound. The presence of terminal SiH₃ groups in tris(silylmethyl)silane provides additional reactive sites not available in TTMSS, while the alternating Si–C–Si backbone maintains the 1:1 Si:C ratio essential for SiC precursor applications [2]. Studies on the homologous series (Me₃SiCH₂)ₓSiH₄₋ₓ (x = 1–4) have demonstrated distinct trends in IR and NMR spectroscopic properties with increasing substitution, confirming that the tris-substituted compound occupies a unique structural position with specific spectral signatures distinct from mono-, bis-, and tetrakis-substituted analogs .

Molecular architecture Carbosilane backbone Structural differentiation

Evidence-Backed Research and Industrial Application Scenarios for Tris(Silylmethyl)Silane Procurement


Single-Source CVD Precursor for Stoichiometric Silicon Carbide Thin Films in Microelectronics Fabrication

The 1:1 Si:C atomic ratio of tris(silylmethyl)silane enables its use as a single-source precursor for chemical vapor deposition of stoichiometric silicon carbide films, eliminating the need for separate silicon and carbon source gases and the associated process complexity of flow ratio optimization . Patent literature specifically identifies tris(silylmethyl)silane among small, volatile carbosilanes with favorable C:Si ratios for silicon carbide thin layer deposition in microelectronic applications . The compound's molecular weight of 164.5 g/mol and boiling point of 61–62°C at 30 mmHg provide sufficient volatility for standard bubbler or direct liquid injection delivery systems .

Model Compound for Spectroscopic Characterization of Branched Polycarbosilane Structural Units

The homologous series of (Me₃SiCH₂)ₓSiH₄₋ₓ compounds, including the tris-substituted member, has been synthesized and characterized specifically as 'models' for the various Si-centered functional units found in complex, highly branched polycarbosilane polymers of approximate composition '(SiH₂CH₂)ₙ' . Tris(silylmethyl)silane, as the x = 3 member of this series, provides a well-defined molecular analog for structural units containing three carbon substituents and one Si–H bond on a central silicon atom. The compound's distinct IR, ¹H, ¹³C, and ²⁹Si NMR signatures enable spectroscopic assignment of polymer microstructure, with trends observed across the substitution series that correlate structural differences with spectral properties .

Hydrosilylation Reagent Requiring Multi-Site Si–H Functionality with Adequate Volatility

With four Si–H bonds per molecule (one central and three terminal), tris(silylmethyl)silane provides higher reactive site density than tris(trimethylsilyl)silane (one Si–H bond) while retaining sufficient volatility for vapor-phase or liquid-phase applications that would be impractical with the less volatile tetrakis(silylmethyl)silane . Photocatalytic studies on related tertiary silanes with labile Si–H bonds have demonstrated efficient hydrosilylation of electron-poor alkenes under decatungstate catalysis, with reaction mechanisms dependent on the specific silyl hydride structure . The multiple terminal SiH₃ groups in tris(silylmethyl)silane offer additional hydrosilylation sites beyond the central Si–H bond, potentially enabling higher functionalization density per precursor molecule.

Carbosilane Building Block for Small-Molecule Carbosilane Synthesis in Materials Research

Patent literature identifies tris(silylmethyl)silane as one of several small carbosilanes that can be accessed via novel precursor routes involving Grignard, lithium, or metallic reagents from halomethyltrialkoxysilanes, followed by reaction with silicon-hydride containing compounds and subsequent reduction . The alternating Si–C–Si backbone architecture positions tris(silylmethyl)silane as a synthetic intermediate or building block for accessing more complex carbosilane structures including 1,3,5-trisilapentane and 2,4,6-trisilaheptane . Its hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) permits standard synthetic manipulation with nitrogen-protected techniques without requiring the extreme anhydrous conditions demanded by more reactive chlorosilane intermediates .

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